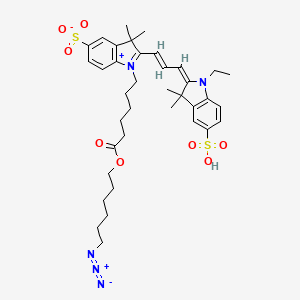

1,2-Didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

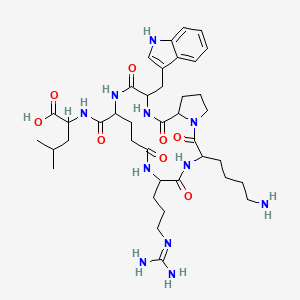

1,2-ジデカンオイル-sn-グリセロ-3-リン酸-(1’-rac-グリセロール) (ナトリウム塩) は、生化学および生物物理学研究で一般的に使用される合成リン脂質です。この化合物は、生体膜の構造と機能において重要な役割を果たすリン脂質のクラスであるホスファチジルグリセロールの誘導体です。ナトリウム塩の形は、水溶液での溶解性を高め、さまざまな実験用途に適しています。

2. 製法

合成経路と反応条件

1,2-ジデカンオイル-sn-グリセロ-3-リン酸-(1’-rac-グリセロール) (ナトリウム塩) の合成は、通常、グリセロールとデカン酸のエステル化、続いてリン酸化を含む。このプロセスは、以下の手順で要約できます。

エステル化: グリセロールは、硫酸などの触媒の存在下でデカン酸と反応して、1,2-ジデカンオイル-sn-グリセロールを形成します。

リン酸化: エステル化された生成物は、オキシ塩化リン (POCl3) または同様の試薬を使用してリン酸化され、リン酸基が導入されます。

中和: リン酸化された化合物は、水酸化ナトリウムで中和されてナトリウム塩を形成します。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

バルクエステル化: 工業用反応器を使用した大規模エステル化。

連続リン酸化: 安定した品質を確保するために、連続フロー反応器でのリン酸化。

精製と中和: クロマトグラフィーによる精製と、最終生成物を得るための中和。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the esterification of glycerol with decanoic acid, followed by phosphorylation. The process can be summarized in the following steps:

Esterification: Glycerol is reacted with decanoic acid in the presence of a catalyst such as sulfuric acid to form 1,2-didecanoyl-sn-glycerol.

Phosphorylation: The esterified product is then phosphorylated using phosphorus oxychloride (POCl3) or a similar reagent to introduce the phospho group.

Neutralization: The phosphorylated compound is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification using industrial reactors.

Continuous Phosphorylation: Phosphorylation in continuous flow reactors to ensure consistent quality.

Purification and Neutralization: Purification through chromatography and neutralization to obtain the final product.

化学反応の分析

反応の種類

1,2-ジデカンオイル-sn-グリセロ-3-リン酸-(1’-rac-グリセロール) (ナトリウム塩) は、以下を含むさまざまな化学反応を起こす可能性があります。

加水分解: エステル結合は、酸性または塩基性条件下で加水分解されて、グリセロールとデカン酸を生成します。

酸化: この化合物は、対応するカルボン酸を形成するために酸化することができます。

置換: リン酸基は、特に求核剤との置換反応に関与する可能性があります。

一般的な試薬と条件

加水分解: 酸性 (HCl) または塩基性 (NaOH) 条件。

酸化: 過マンガン酸カリウム (KMnO4) などの酸化剤。

置換: アミンまたはチオールなどの求核剤。

主要な生成物

加水分解: グリセロールとデカン酸。

酸化: デカン酸誘導体。

置換: リン酸置換誘導体。

4. 科学研究への応用

1,2-ジデカンオイル-sn-グリセロ-3-リン酸-(1’-rac-グリセロール) (ナトリウム塩) は、科学研究において幅広い用途があります。

膜研究: 膜ダイナミクスやタンパク質-脂質相互作用の研究で、生体膜のモデルとして使用されます。

ドラッグデリバリー: 生体適合性と安定な小胞を形成する能力のために、リポソーム製剤での可能性が調査されています。

生物物理学研究: 表面圧力測定とラングミュア-ブロジェット膜を含む研究で使用されます。

生化学: 酵素アッセイと脂質代謝の研究に使用されます。

科学的研究の応用

1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of applications in scientific research:

Membrane Studies: Used to model biological membranes in studies of membrane dynamics and protein-lipid interactions.

Drug Delivery: Investigated for its potential in liposomal drug delivery systems due to its biocompatibility and ability to form stable vesicles.

Biophysical Research: Employed in studies involving surface pressure measurements and Langmuir-Blodgett films.

Biochemistry: Utilized in enzyme assays and studies of lipid metabolism.

作用機序

この化合物は、主に脂質二重層への組み込みを通じてその効果を発揮します。そこでは、流動性、透過性、タンパク質機能などの膜特性に影響を与えます。リン酸基は、タンパク質やその他の分子と相互作用して、それらの活性と相互作用を調節します。ナトリウムイオンは、水性環境での溶解性と安定性を高め、さまざまな実験設定での使用を促進します。

類似化合物との比較

類似化合物

- 1,2-ジパルミトイル-sn-グリセロ-3-リン酸-(1'-rac-グリセロール) (ナトリウム塩)

- 1,2-ジオレオイル-sn-グリセロ-3-リン酸-(1'-rac-グリセロール) (ナトリウム塩)

- 1,2-ジミリストイル-sn-グリセロ-3-リン酸-(1'-rac-グリセロール) (ナトリウム塩)

独自性

1,2-ジデカンオイル-sn-グリセロ-3-リン酸-(1’-rac-グリセロール) (ナトリウム塩) は、特定の脂肪酸組成 (デカン酸) によって独特です。これは、異なる物理的および化学的特性を与えます。より長い鎖のアナログと比較して、融点が低く、膜流動性の特性が異なります。そのため、これらの特性が有利な特定の用途に適しています。

特性

分子式 |

C26H51NaO10P |

|---|---|

分子量 |

577.6 g/mol |

InChI |

InChI=1S/C26H51O10P.Na/c1-3-5-7-9-11-13-15-17-25(29)33-21-24(22-35-37(31,32)34-20-23(28)19-27)36-26(30)18-16-14-12-10-8-6-4-2;/h23-24,27-28H,3-22H2,1-2H3,(H,31,32);/t23?,24-;/m1./s1 |

InChIキー |

AQCBNGRRABOOCX-RETUOTIWSA-N |

異性体SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCC.[Na] |

正規SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCC.[Na] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid](/img/structure/B12105333.png)

![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)

![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)